Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is a heterocyclic compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound is part of a larger class of pyrrolo[2,3-b]pyridine derivatives that have garnered attention for their biological activities, including anticancer properties.
The compound can be derived from various synthetic routes involving pyrrolo[2,3-b]pyridine precursors. Its structural characteristics and potential applications have been documented in scientific literature and patent filings, indicating ongoing research into its synthesis and biological effects.
Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate falls under the category of heterocyclic compounds. More specifically, it belongs to the pyrrole and pyridine families due to its fused ring structure. Its chemical formula is , and it has a CAS number of 1190314-69-2.
The synthesis of methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate typically involves several key steps:
The fluorination process often utilizes reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selectivity for the desired position on the ring. The esterification reaction typically requires heating under reflux conditions to facilitate the formation of the ester bond.
Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate features a fused bicyclic structure comprising a pyrrole and a pyridine ring. The presence of a fluorine atom at the 5-position significantly influences the compound's electronic properties and biological activity.
The molecular weight of this compound is approximately 182.16 g/mol. Its linear formula can be expressed as , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate can undergo various chemical reactions:
For substitution reactions, nucleophiles are typically reacted in the presence of bases like sodium hydride. Reduction reactions are conducted using lithium aluminum hydride under anhydrous conditions. Oxidation may involve agents such as hydrogen peroxide or m-chloroperbenzoic acid.
The mechanism by which methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate exerts its biological effects primarily involves its interaction with fibroblast growth factor receptors. Upon binding to these receptors, it inhibits their activity, which is crucial in various signaling pathways related to cell proliferation and survival.
Studies indicate that this compound has shown potent inhibitory activity against FGFRs, leading to reduced proliferation in cancer cell lines such as breast cancer cells (4T1) and inducing apoptosis through downstream signaling pathways including RAS–MEK–ERK and PI3K–Akt pathways.
Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or high temperatures. Its reactivity profile suggests it can participate in electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atom.
Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate has several applications in scientific research:
The compound is systematically named as methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, reflecting its fused heterocyclic structure. This nomenclature precisely denotes:
methyl ...-3-carboxylate)5-fluoro)2-methyl)1H-pyrrolo[2,3-b]pyridine)Its molecular formula is C₁₀H₉FN₂O₂, with a molecular weight of 208.19 g/mol, as confirmed by multiple chemical databases and commercial suppliers [3] [10]. The CAS Registry Number 1312755-47-7 uniquely identifies this compound in chemical literature and regulatory contexts [3] [10].
The compound exhibits the following canonical representations:
O=C(C1=C(C)NC2=NC=C(F)C=C21)OCThis encoding reveals:O=C(...)OC)C1=C(C))NC2=NC=C...C21)Fluorine at the pyridine ring's 5-position (C=C(F))
InChIKey: KSHNFNFMWCLSJO-UHFFFAOYSA-NThis 27-character hash serves as a unique digital identifier, enabling rapid database searches and ensuring structural precision across chemical platforms. The InChIKey's generation algorithm accounts for atomic connectivity, stereochemistry, and protonation states, confirming the absence of chiral centers and the compound's tautomeric form [3] [10].
While experimental crystallographic data (e.g., unit cell parameters, space group) for this specific compound remains unreported in the surveyed literature, its conformational stability can be inferred from structural analogs and computational modeling:
Table 1: Theoretical Conformational Parameters
| Structural Feature | Stabilizing Influence | Potential Strain Source |
|---|---|---|
| 2-Methyl substituent | Electron donation, reduced N-H acidity | Steric interference with C3 substituent |
| Fused ring system | π-electron delocalization | Minor deviation from coplanarity |
| C3 ester group | Resonance with pyrrole ring | Rotational freedom of methoxy group |
This compound belongs to a family of fluorinated 7-azaindole derivatives, where subtle structural differences significantly influence physicochemical properties:
Table 2: Structural Analogs and Key Variations
| Compound Name | Molecular Formula | MW (g/mol) | Key Structural Differences | CAS Number |
|---|---|---|---|---|
| Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | C₁₀H₉FN₂O₂ | 208.19 | 2-methyl, 3-methyl ester | 1312755-47-7 [3] [10] |
| Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | C₉H₇FN₂O₂ | 194.16 | No 2-methyl, ester at position 2 | 1234616-72-8 [2] [5] [7] |
| Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | C₉H₈N₂O₂ | 176.17 | No 2-methyl, no 5-fluoro | N/A [6] |
| 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₇FN₂ | 150.15 | 2-methyl, no ester group | 145934-92-5 [9] |
Key comparative observations:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5